

# Copanlisib Dihydrochloride: A Technical Guide to a Dual PI3K-α/δ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Copanlisib Dihydrochloride	
Cat. No.:	B15620147	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Copanlisib dihydrochloride, a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, exhibits predominant activity against the PI3K-alpha (PI3K- $\alpha$ ) and PI3K-delta (PI3K- $\delta$ ) isoforms.[1] This dual inhibitory action disrupts key cellular signaling pathways implicated in the proliferation, survival, and differentiation of malignant B-cells, making it a targeted therapy for certain hematological malignancies.[2] This technical guide provides a comprehensive overview of **copanlisib dihydrochloride**, including its mechanism of action, pharmacological properties, and key experimental data. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to support further research and development.

### Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent oncogenic driver in various cancers, particularly in B-cell malignancies where PI3K- $\delta$  is highly expressed and plays a crucial role in B-cell receptor (BCR) signaling.[2][4] The PI3K- $\alpha$  isoform is also implicated in cancer cell proliferation and survival.[2]



Copanlisib (formerly BAY 80-6946) is a selective inhibitor of the class I PI3K isoforms.[5] It was granted accelerated approval by the FDA in 2017 for the treatment of adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies.[6][7] Its intravenous administration allows for intermittent dosing, which may contribute to a manageable safety profile.[6]

## **Chemical and Physical Properties**

Copanlisib dihydrochloride is the salt form of copanlisib.

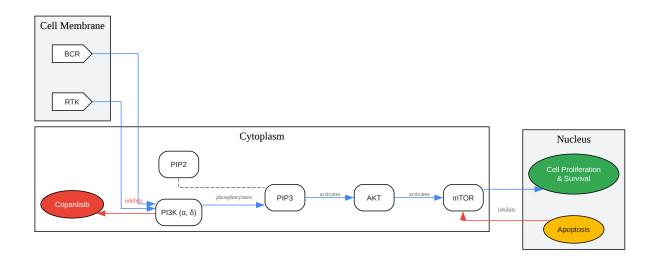
Property	Value
Chemical Name	2-amino-N-{7-methoxy-8-[3-(morpholin-4-yl)propoxy]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}pyrimidine-5-carboxamide dihydrochloride[8]
Molecular Formula	C23H30Cl2N8O4[9]
Molecular Weight	553.4 g/mol [9]
CAS Number	1402152-13-9[9]
Appearance	White to slightly yellowish lyophilized solid[8]

### **Mechanism of Action**

Copanlisib is an ATP-competitive inhibitor of pan-class I PI3K enzymes, with the highest potency against the  $\alpha$  and  $\delta$  isoforms.[10] By binding to the ATP-binding pocket of the PI3K enzyme, copanlisib blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This inhibition of PIP3 production prevents the activation of downstream signaling proteins, most notably the serine/threonine kinase AKT, and subsequently the mammalian target of rapamycin (mTOR).[2][6] The blockade of the PI3K/AKT/mTOR pathway ultimately leads to the induction of apoptosis and inhibition of proliferation in malignant B-cells.[2][5]

### **Signaling Pathway**





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of copanlisib.

# Quantitative Data In Vitro Potency

Copanlisib demonstrates potent inhibitory activity against the class I PI3K isoforms, with particularly high potency for the alpha and delta isoforms.

PI3K Isoform	IC50 (nM)
ΡΙ3Κ-α	0.5[6][10][11]
РІЗК-β	3.7[6][10][11]
РІЗК-у	6.4[6][10][11]
ΡΙ3Κ-δ	0.7[6][10][11]





# Clinical Efficacy in Relapsed Follicular Lymphoma (CHRONOS-1 Trial)

The pivotal Phase II CHRONOS-1 trial evaluated the efficacy of copanlisib in patients with relapsed or refractory indolent non-Hodgkin lymphoma.[12]

Parameter	Value
Overall Response Rate (ORR)	59%[13]
Complete Response (CR)	14%[13]
Partial Response (PR)	44.2%[1]
Median Duration of Response (DOR)	12.2 months[13]
Median Progression-Free Survival (PFS)	11.2 months[12]

#### **Pharmacokinetic Parameters**

Following intravenous administration, copanlisib exhibits linear pharmacokinetics.[5]

Parameter	Value
Volume of Distribution (Vd)	871 L[5]
Protein Binding	84.2%[5]
Metabolism	Primarily by CYP3A (>90%) and to a lesser extent by CYP1A1 (<10%)[5]
Elimination Half-life (t½)	39.1 hours[7]
Clearance	17.9 L/hr[14]
Excretion	Feces (64%) and Urine (22%)[15]

# Experimental Protocols PI3K Enzyme Inhibition Assay (Cell-Free)



This protocol outlines a method to determine the in vitro inhibitory activity of copanlisib against PI3K isoforms.

- Reagents and Materials:
  - Recombinant human PI3K isoforms (p110 $\alpha$ /p85 $\alpha$ , p110 $\beta$ /p85 $\alpha$ , p110 $\delta$ /p85 $\alpha$ , p110 $\gamma$ )
  - PIP2 substrate
  - ATP (with [y-33P]-ATP)
  - Copanlisib dihydrochloride
  - Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
  - EDTA solution
  - Scintillation counter and plates
- Procedure: a. Prepare serial dilutions of copanlisib in the kinase reaction buffer. b. In a 96-well plate, add the PI3K enzyme and the PIP2 substrate to each well. c. Add the copanlisib dilutions to the respective wells. Include a vehicle control (e.g., DMSO). d. Initiate the kinase reaction by adding the ATP/[γ-33P]-ATP mixture. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction by adding an EDTA solution. g. Transfer the reaction mixture to a filter plate to capture the phosphorylated PIP3. h. Wash the filter plate to remove unincorporated [γ-33P]-ATP. i. Measure the radioactivity in each well using a scintillation counter.
- Data Analysis: a. Calculate the percentage of inhibition for each copanlisib concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the copanlisib concentration. c. Determine the IC50 value by fitting the data to a sigmoidal doseresponse curve.

### **Cell Proliferation Assay (MTT Assay)**

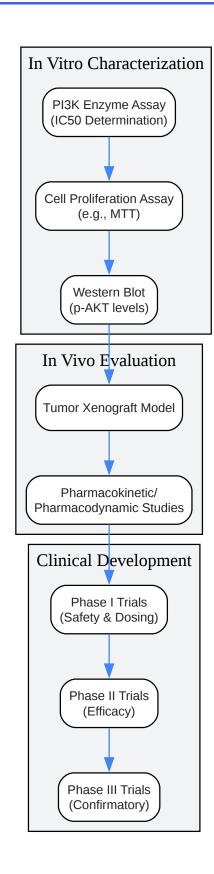
This protocol describes a method to assess the anti-proliferative effect of copanlisib on a cancer cell line.



- Reagents and Materials:
  - Cancer cell line (e.g., a follicular lymphoma cell line)
  - Complete cell culture medium
  - Copanlisib dihydrochloride
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  - Solubilization solution (e.g., DMSO or a detergent-based solution)
  - 96-well cell culture plates
  - Microplate reader
- Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of copanlisib in complete cell culture medium. c. Remove the old medium from the wells and add the copanlisib dilutions. Include a vehicle control. d. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator. e. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals. f. Add the solubilization solution to each well to dissolve the formazan crystals. g. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: a. Calculate the percentage of cell viability for each copanlisib concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the copanlisib concentration. c. Determine the IC50 value, representing the concentration of copanlisib that inhibits cell proliferation by 50%.

## **Experimental Workflow Visualization**





Click to download full resolution via product page

Caption: A generalized workflow for the preclinical and clinical development of copanlisib.



### Conclusion

**Copanlisib dihydrochloride** is a potent and selective dual inhibitor of PI3K- $\alpha$  and PI3K- $\delta$ , with demonstrated clinical activity in relapsed follicular lymphoma. Its mechanism of action, targeting a key survival pathway in B-cell malignancies, provides a strong rationale for its therapeutic use. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with PI3K inhibitors and related targeted therapies. Further investigation into combination therapies and mechanisms of resistance will continue to define the role of copanlisib in the treatment of cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Copanlisib (Aligopa) Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 2. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copanlisib Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Copanlisib Dihydrochloride | C23H30Cl2N8O4 | CID 135565785 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. dovepress.com [dovepress.com]



- 13. Aliqopa (copanlisib) for the Treatment of Relapsed Follicular Lymphoma Clinical Trials Arena [clinicaltrialsarena.com]
- 14. reference.medscape.com [reference.medscape.com]
- 15. Pharmacokinetics of intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor [14C]copanlisib (BAY 80-6946) in a mass balance study in healthy male volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Copanlisib Dihydrochloride: A Technical Guide to a Dual PI3K-α/δ Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620147#copanlisib-dihydrochloride-pi3k-alpha-and-delta-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com